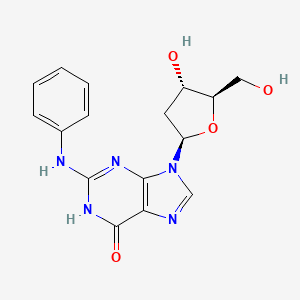

n2-Phenyldeoxyguanosine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H17N5O4 |

|---|---|

Molecular Weight |

343.34 g/mol |

IUPAC Name |

2-anilino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C16H17N5O4/c22-7-11-10(23)6-12(25-11)21-8-17-13-14(21)19-16(20-15(13)24)18-9-4-2-1-3-5-9/h1-5,8,10-12,22-23H,6-7H2,(H2,18,19,20,24)/t10-,11+,12+/m0/s1 |

InChI Key |

WGYVNLWYYLACQQ-QJPTWQEYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)CO)O |

Origin of Product |

United States |

Mechanisms of N2 Phenyldeoxyguanosine Formation in Research Systems

In Vitro Chemical Synthesis Routes and Methodological Development

The in vitro synthesis of N2-phenyldeoxyguanosine has been achieved through various chemical strategies, with the overarching goal of site-specifically incorporating this modified nucleoside into DNA oligonucleotides for detailed biochemical and structural studies.

A prominent method for the synthesis of N2-aryl-2'-deoxyguanosine derivatives, including N2-phenyldeoxyguanosine, is the Buchwald-Hartwig amination . wikipedia.org This palladium-catalyzed cross-coupling reaction has become a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen bonds. wikipedia.org The reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. wikipedia.org For the synthesis of N2-phenyldeoxyguanosine, a protected 2'-deoxyguanosine (B1662781) derivative, often halogenated at the C2 position of the purine (B94841) ring, is reacted with aniline.

One specific and effective approach involves the use of 2-fluoro-2'-deoxyinosine as a precursor. In a study by Nakatani and colleagues, oligonucleotides containing N2-phenyldeoxyguanosine were synthesized by the substitution of the fluorine atom in a 2-fluoro-inosine-containing oligonucleotide with aniline. acs.org This method allows for the direct incorporation of the phenyl group at the N2 position of the guanine (B1146940) base within a pre-synthesized DNA strand.

The synthesis of the corresponding phosphoramidite (B1245037) building block of N2-phenyldeoxyguanosine is crucial for its incorporation into oligonucleotides using automated solid-phase DNA synthesizers. This involves a multi-step process that starts with a suitably protected 2'-deoxyguanosine. The key step is the palladium-catalyzed N2-arylation. For instance, the synthesis of a related adduct, N2-(4-hydroxyphenyl)-2'-deoxyguanosine, utilized a fully protected 2'-deoxyguanosine derivative and 4-isobutyryloxybromobenzene in a Buchwald-Hartwig reaction. vanderbilt.edu A similar strategy can be applied for N2-phenyldeoxyguanosine using an appropriate phenyl-donating reagent.

Table 1: Key Synthetic Strategies for N2-Aryl-Deoxyguanosine Derivatives

| Method | Key Reagents and Conditions | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., with Xantphos ligand), base, protected 2'-deoxyguanosine derivative, aryl halide. | General synthesis of N2-aryl-dG adducts. | wikipedia.orgvanderbilt.edu |

| Substitution of 2-Fluoro-Inosine | 2-fluoro-inosine containing oligonucleotide, aniline. | Direct synthesis of N2-phenyldeoxyguanosine within an oligonucleotide. | acs.org |

| Phosphoramidite Synthesis | Multi-step protection and reaction sequence to create a phosphoramidite building block for automated DNA synthesis. | Incorporation of N2-aryl-dG adducts at specific sites in DNA. | vanderbilt.edu |

Mimicry of Endogenous and Exogenous DNA Adduct Formation Pathways

N2-phenyldeoxyguanosine serves as an important model compound to study the biological consequences of DNA damage caused by a class of carcinogens known as aromatic amines. These compounds are found in tobacco smoke, industrial chemicals, and some cooked foods. nih.gov

Relevance to N2-Substituted Deoxyguanosine Adducts

Upon metabolic activation in the body, aromatic amines form reactive electrophilic species, such as nitrenium ions, that can covalently bind to DNA. nih.gov The N2 position of guanine is a frequent target for adduction by these metabolites, leading to the formation of bulky N2-substituted deoxyguanosine adducts. nih.gov These adducts can distort the DNA helix, interfere with DNA replication and transcription, and if not repaired, can lead to mutations that may initiate cancer. nih.gov

N2-phenyldeoxyguanosine, with its phenyl ring attached to the exocyclic amino group of guanine, structurally mimics the adducts formed from simple aromatic amines like aniline. By studying the behavior of N2-phenyldeoxyguanosine within a DNA duplex, researchers can gain insights into how these types of adducts are recognized and processed by cellular DNA repair machinery and how they affect the fidelity of DNA polymerases. For example, studies have shown that the presence of N2-arylamine adducts can significantly destabilize the DNA duplex. nih.gov

Experimental Models for Adduct Generation

A variety of experimental models are employed to generate and study N2-substituted deoxyguanosine adducts, including N2-phenyldeoxyguanosine. These models range from simple in vitro systems to more complex cellular and whole-animal models.

In Vitro Models:

Reactions with Purified DNA and Oligonucleotides: In the simplest models, reactive metabolites of aromatic amines are incubated with purified DNA (e.g., from calf thymus) or with synthetic DNA oligonucleotides of defined sequence. nih.gov The formation of adducts can then be analyzed using techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. The site-specific incorporation of synthetically prepared N2-phenyldeoxyguanosine into oligonucleotides allows for precise studies of its effects on DNA structure and enzyme interactions. acs.orgvanderbilt.edu

Photoreaction Systems: Nakatani and co-workers developed an experimental system using oligonucleotides containing N2-phenyldeoxyguanosine and a photosensitizer. acs.org Upon photoirradiation, a one-electron oxidation of DNA occurs, and the presence of N2-phenyldeoxyguanosine was shown to modulate the subsequent chemical reactions, indicating its potential to act as an intrinsic antioxidant within the DNA duplex. acs.orgnih.govacs.org

Cellular and In Vivo Models:

Cell Culture Systems: Human and animal cell lines are used to study the formation of N2-aryl-dG adducts in a more biologically relevant context. For example, the formation of DNA adducts from the fungicide ortho-phenylphenol, which can be metabolized to a phenyl-containing reactive species, has been studied in HepG2 cells. vanderbilt.edu

Animal Models: Rodent models are frequently used to investigate the in vivo formation and biological consequences of DNA adducts from aromatic amines. For instance, the formation of DNA adducts of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), a carcinogen found in cooked meat, has been studied in various organs of male Fischer-344 rats. nih.gov While not directly studying N2-phenyldeoxyguanosine, these models provide a framework for understanding how N2-aryl adducts are formed and distributed in a living organism.

Table 2: Experimental Models for Studying N2-Aryl-Deoxyguanosine Adducts

| Model Type | Specific Example | Purpose | Key Findings | Reference |

|---|---|---|---|---|

| In Vitro | Oligonucleotides with N2-phenyldeoxyguanosine | Study of one-electron oxidation of DNA. | N2-phenyldeoxyguanosine can suppress oxidative decomposition of guanine. | acs.orgnih.govacs.org |

| In Vitro | Reaction of phenylbenzoquinone with deoxyguanosine | Characterization of adduct formation. | Identification of isomeric adducts. | vanderbilt.edu |

| Cell Culture | HepG2 cells incubated with phenylbenzoquinone | Confirmation of adduct formation in a cellular context. | The same DNA adducts are formed as in in vitro reactions. | vanderbilt.edu |

| In Vivo | Male Fischer-344 rats treated with PhIP | Study of in vivo adduct formation and distribution. | High levels of specific DNA adducts in target organs for carcinogenesis. | nih.gov |

Molecular Interactions and Conformational Dynamics of N2 Phenyldeoxyguanosine in Nucleic Acids

Integration within DNA Duplexes and Structural Perturbations

The introduction of a phenyl group at the N2 position of deoxyguanosine creates a bulky lesion that can alter the native structure of the DNA double helix. The nature and extent of this distortion are critical to understanding its biological consequences.

Stereochemical Considerations of Adduct Configuration

The stereochemistry of a DNA adduct can profoundly influence its biological activity, including how it is recognized by repair enzymes. For adducts with chiral centers, different stereoisomers can result in varied structural perturbations within the DNA helix. However, specific research detailing the stereochemical considerations of the N2-phenyldeoxyguanosine adduct's configuration and the differential effects of its potential stereoisomers on DNA structure and function is not prominent in the surveyed scientific literature.

Modulation of Deoxyguanosine Reactivity Towards One-Electron Oxidation within DNA

Guanine (B1146940) is the most easily oxidized base in DNA, making it a primary target for oxidative damage. Modification of guanine at the N2 position can significantly alter its electronic properties and its role in charge transport along the DNA strand.

Impact on Charge Transport Mechanisms in DNA

DNA can facilitate charge transport over long molecular distances, a process often described as a "hole" (radical cation) migrating through the π-stacked array of base pairs. acs.org This charge transport is predominantly mediated by guanine bases due to their low redox potential. nih.gov The efficiency of this process depends on the rate of hole hopping between guanines and the rate of hole trapping by other species. acs.org

Role as a Potential Nucleoside Antioxidant within DNA

One of the most significant findings regarding dPhG is its ability to function as an intrinsic antioxidant within the DNA duplex. acs.orgacs.orgnih.gov When a guanine radical cation is formed through one-electron oxidation, it can undergo further reactions, leading to permanent DNA damage. Research has demonstrated that the incorporation of dPhG into a DNA oligomer dramatically suppresses the oxidative decomposition of nearby guanine bases. acs.org

In experiments using photosensitizers to induce one-electron oxidation, the presence of dPhG effectively protected remote guanine residues from degradation. acs.org The decomposition of the guanine radical cation was significantly suppressed in the vicinity of a dPhG base. acs.orgnih.gov This suggests that dPhG can intercept the migrating hole, effectively terminating the charge transport process and preventing the damaging reactions that would otherwise occur at a guanine site. This protective effect highlights dPhG as a prototype for nucleosides that can act as built-in antioxidants to protect DNA from one-electron oxidation. acs.orgacs.org

| Experimental Condition | Key Finding | Implication | Reference |

|---|---|---|---|

| Photosensitized one-electron oxidation of DNA duplex containing dPhG | Decomposition of guanine radical cations was effectively suppressed near the dPhG site. | dPhG functions as an intrinsic antioxidant within the DNA duplex. | acs.orgacs.org |

| Irradiation of dPhG-containing DNA in the presence of riboflavin | 68% of dPhG remained intact in a duplex, compared to only 36% in a single strand after 1 hour. | The duplex structure enhances the stability of dPhG against oxidative decomposition. | acs.org |

| Analysis of charge transport in dPhG-modified oligomers | Substitution at the N2-position of guanine modulates its reactivity toward one-electron oxidation. | dPhG can be used to control charge transport pathways in DNA. | acs.orgnih.gov |

Recognition by DNA-Binding Proteins and Enzymes

The persistence of DNA adducts within the genome is determined by the cell's ability to recognize and repair them. Bulky adducts like dPhG are expected to be targets for cellular DNA repair machinery. While studies focusing specifically on the enzymatic repair of N2-phenyldeoxyguanosine are limited, the repair of other N2-guanine adducts provides a framework for potential mechanisms.

The N2 position of guanine is a known reaction site for numerous carcinogens, and the resulting adducts are handled by several DNA repair pathways. nih.gov Bulky N2-dG adducts that distort the DNA helix are often recognized by the Nucleotide Excision Repair (NER) pathway. nih.gov This pathway is responsible for removing a wide range of structurally diverse lesions that cause significant helical distortion. Studies on other large N2-guanine adducts have shown that they can block transcription and are repaired in a manner dependent on NER proteins. nih.gov

Another pathway involves direct damage reversal by dioxygenases, such as the AlkB family of enzymes. plos.org These enzymes can repair certain N-alkylated bases. However, research indicates that the E. coli AlkB enzyme primarily repairs N2-alkylguanine lesions in single-stranded DNA, with little to no activity on duplex DNA. plos.org The large size of the phenyl group may also present a challenge for the active site of such repair enzymes. plos.orguri.edu Given its size and the distortion it likely causes, N2-phenyldeoxyguanosine would most plausibly be a substrate for the NER pathway in mammalian cells, although direct experimental evidence is needed for confirmation.

Interaction with DNA Polymerases during Replication

The accurate and efficient replication of DNA is paramount for cellular viability. The introduction of DNA adducts, such as N2-Phenyldeoxyguanosine, presents a formidable challenge to the DNA replication machinery. The bulky nature of the phenyl group can distort the DNA template, affecting the progression of the replication fork.

Research into the bypass of N2-substituted guanine adducts by specialized translesion synthesis (TLS) DNA polymerases provides a framework for understanding the potential interactions of N2-Phenyldeoxyguanosine. Studies on analogous, albeit smaller, N2-alkyl-dG adducts have shown the involvement of several key TLS polymerases. In human cells, DNA polymerase eta (Pol η), polymerase kappa (Pol κ), polymerase iota (Pol ι), and Rev1 have been identified as crucial players in bypassing such lesions. In the bacterium Escherichia coli, DNA polymerase II (Pol II), Pol IV, and Pol V are primarily responsible for navigating these types of DNA damage.

While specific data on N2-Phenyldeoxyguanosine is limited, the behavior of these related adducts suggests that its bypass would likely be a complex process involving one or more of these specialized polymerases. The efficiency and fidelity of this bypass would be dependent on the specific polymerase involved, with some polymerases being more prone to inserting an incorrect nucleotide opposite the lesion, leading to mutations. The larger size of the phenyl group compared to the alkyl groups in the studied analogues could potentially lead to a greater blockage of replication and a higher frequency of mutagenic events.

Table 1: DNA Polymerases Involved in the Bypass of N2-Alkyl-Deoxyguanosine Adducts

| Organism | DNA Polymerase | Role in Bypass |

| Human Cells | Pol η | Involved in the bypass of N2-alkyl-dG lesions. |

| Human Cells | Pol κ | Plays a role in the error-free bypass of some N2-alkyl-dG adducts. |

| Human Cells | Pol ι | Contributes to the bypass of N2-alkyl-dG lesions, sometimes with low fidelity. |

| Human Cells | Rev1 | Often involved in inserting a nucleotide opposite the lesion. |

| E. coli | Pol II | Required for the efficient bypass of small N2-alkyl-dG adducts. |

| E. coli | Pol IV | Participates in the bypass of certain N2-alkyl-dG lesions. |

| E. coli | Pol V | Can bypass a wide range of DNA lesions, often in an error-prone manner. |

This table is based on findings for N2-alkyl-deoxyguanosine adducts and serves as a predictive model for the potential interactions of N2-Phenyldeoxyguanosine.

Influence on Transcription Machinery

The process of transcription, where a segment of DNA is copied into RNA, is also susceptible to interference from DNA adducts. The presence of N2-Phenyldeoxyguanosine on the template DNA strand can act as a roadblock for RNA polymerase, the enzyme responsible for transcription.

Studies on similar N2-alkyl-dG adducts have demonstrated that these lesions can strongly block transcription. This blockage can lead to the stalling of RNA polymerase, which can trigger cellular responses such as transcription-coupled nucleotide excision repair (TC-NER) or, if the blockage persists, apoptosis.

Furthermore, if the transcriptional machinery manages to bypass the adduct, it can lead to transcriptional mutagenesis. This occurs when the RNA polymerase misincorporates a nucleotide into the nascent RNA transcript opposite the damaged base. Such errors can result in the production of mutant proteins with altered functions, potentially contributing to cellular dysfunction and disease. Given the significant size of the phenyl group in N2-Phenyldeoxyguanosine, it is anticipated that this adduct would be a potent blocker of transcription and a potential source of transcriptional errors.

Table 2: Potential Effects of N2-Phenyldeoxyguanosine on Transcription

| Process | Potential Effect |

| Transcription Elongation | Strong blockage of RNA polymerase progression. |

| Transcriptional Fidelity | Increased likelihood of misincorporation of nucleotides opposite the adduct, leading to mutant transcripts. |

| Cellular Response | Activation of DNA repair pathways (e.g., TC-NER) or signaling for apoptosis. |

This table outlines the predicted consequences based on the behavior of structurally related DNA adducts.

Replication Fidelity and Mutagenic Consequences of N2 Phenyldeoxyguanosine

Site-Specific Mutagenesis Studies in Model Systems

Site-specific mutagenesis studies, where a single lesion is placed at a defined position in a DNA vector, are crucial for understanding the precise mutagenic outcome of a DNA adduct. researchgate.netaddgene.orgneb-online.de Such assays allow for the characterization of the types and frequencies of mutations induced by the lesion as it undergoes replication in a cellular environment.

Influence of DNA Sequence Context on Mutagenicity

The local DNA sequence environment can significantly modulate the processing of DNA damage, affecting both the efficiency of repair and the fidelity of translesion synthesis. nih.gov The conformation of the DNA helix, the stacking interactions between adjacent bases, and the specific proteins that recognize the lesion can all be influenced by the flanking sequence. nih.gov

This context-dependency has been observed for various DNA lesions. For instance, research on N2-alkyl-dG adducts in E. coli noted that differences in bypass efficiency between studies could be attributed to the different flanking sequences used. nih.gov However, specific studies that systematically investigate how varying the DNA sequence context surrounding a single N2-phenyldeoxyguanosine adduct affects its mutagenic consequences are not detailed in the available research.

Impact on Translesion DNA Synthesis (TLS)

When high-fidelity replicative polymerases are blocked by a DNA lesion, cells activate a damage tolerance mechanism known as translesion synthesis (TLS). nih.govnih.gov This process employs specialized, lower-fidelity TLS polymerases that can replicate across the damaged template, allowing replication to be completed at the cost of potential mutagenesis. nih.gov

Polymerase Bypass Efficiency and Fidelity

N2-dG adducts are known to impede DNA replication, necessitating the involvement of TLS polymerases. nih.govnih.gov The efficiency of this bypass is a measure of how well the TLS machinery overcomes the replication block. For smaller N2-alkyl-dG adducts, bypass efficiencies have been quantified, showing that these lesions do present a significant, though not absolute, block to replication. In human cells, Pol ν and Pol θ were found to be dispensable for bypassing N2-alkyl-dG adducts, while other studies have implicated the Y-family polymerase Pol κ in the error-free bypass of bulky N2-guanine adducts. nih.govelifesciences.orgresearchgate.net In E. coli, Pol II, and to a lesser extent Pol IV and Pol V, are required for the efficient bypass of these adducts. nih.govnih.gov

The fidelity of bypass for these N2-alkyl adducts is generally high, with the correct dCTP being incorporated opposite the lesion. nih.govresearchgate.net Human TLS polymerases Pol κ and Pol η have been shown to bypass certain bulky N2-dG adducts in an error-free manner. researchgate.net

To illustrate the general impact of N2-alkylation on replication, the following table presents bypass efficiency data for several N2-alkyl-dG adducts in different cellular systems. It is critical to note that this data is for related compounds and not for N2-phenyldeoxyguanosine itself.

| N2-Alkyl-dG Adduct | Cell System | Bypass Efficiency (%) | Reference |

|---|---|---|---|

| N2-Et-dG | E. coli (SOS-induced) | 36.5 | nih.gov |

| N2-nBu-dG | E. coli (SOS-induced) | 31.5 | nih.gov |

| N2-iBu-dG | E. coli (SOS-induced) | 27.1 | nih.gov |

| N2-sBu-dG | E. coli (SOS-induced) | 28.5 | nih.gov |

| N2-Et-dG | Human (HEK293T) | 26.2 | nih.gov |

| N2-nBu-dG | Human (HEK293T) | 16.7 | nih.gov |

Structural Basis for TLS Polymerase Interaction

The ability of TLS polymerases to bypass bulky adducts stems from their unique structural features. Unlike high-fidelity polymerases, which have a constrained active site that enforces Watson-Crick geometry, TLS polymerases possess a more open and solvent-accessible active site. nih.gov This flexibility allows them to accommodate distorted DNA templates containing lesions that would otherwise cause a hard stall.

The specific interactions between a TLS polymerase and the N2-phenyldeoxyguanosine adduct determine the efficiency and fidelity of bypass. These interactions involve a complex interplay of protein-DNA contacts and the conformational dynamics of both the enzyme and the adducted DNA. While crystal structures and detailed molecular models exist for TLS polymerases interacting with other types of DNA lesions and with accessory proteins like PCNA, researchmap.jpnih.govnih.govembopress.org specific structural data for a polymerase actively bypassing an N2-phenyldeoxyguanosine lesion is not available in the reviewed scientific literature. Elucidating this structural basis is key to fully understanding the molecular mechanism of its mutagenic consequences.

Enzymatic Modulation by N2 Phenyldeoxyguanosine

Selective Inhibition of Viral Thymidine (B127349) Kinases

N2-phenyldeoxyguanosine has been identified as a novel and selective inhibitor of thymidine kinase (TK) encoded by the herpes simplex virus (HSV). nih.gov A screening of various N2-substituted guanine (B1146940) derivatives revealed that several compounds, including bases, nucleosides, and nucleotides, demonstrated selective activity against the viral enzyme compared to its mammalian counterpart. nih.govacs.org Among these, N2-phenyldeoxyguanosine (PhdG) emerged as the most potent derivative. nih.govacs.org This selectivity is crucial as it allows the compound to target the viral enzyme while leaving the host cell's TK to function normally. acs.org The inhibitory potential of N2-phenylguanine derivatives extends to the thymidine kinases of both HSV type 1 (HSV-1) and type 2 (HSV-2). nih.gov

The mechanism by which N2-phenyldeoxyguanosine inhibits viral thymidine kinase has been studied in detail. Research indicates that it acts as a competitive inhibitor with respect to the enzyme's natural substrates, thymidine and deoxycytidine. nih.govacs.org This means that N2-phenyldeoxyguanosine binds to the active site of the viral TK, thereby preventing the natural substrates from binding and being phosphorylated. A key feature of its inhibitory action is that N2-phenyldeoxyguanosine itself is completely resistant to being phosphorylated by the enzyme. nih.govacs.org This resistance to phosphorylation is a significant characteristic of its mechanism.

Structure-activity relationship (SAR) studies have been conducted on a range of N2-phenylguanine analogs to understand how chemical structure influences inhibitory potency against viral thymidine kinases. These studies, which analyze derivatives with various substituents on the phenyl ring, have provided insights into the physiochemical properties that govern enzyme inhibition. nih.gov

For inhibitors of HSV-1 and HSV-2 TKs, potency is influenced by the hydrophobic, electronic, and steric properties of the substituents. nih.gov Key findings from these SAR studies include:

Effect of Substituent Position: The potency of inhibition is positively correlated with the hydrophobicity (π values) of substituents at the meta position of the phenyl ring. Conversely, potency is negatively correlated with the hydrophobicity of substituents at the para position. nih.gov

Electronic Effects: A positive correlation was observed with the resonance parameter (R) for para substituents and with the Hammett constant (σ) for meta substituents. nih.gov

Potent Analogs: N2-[m-(Trifluoromethyl)phenyl]guanine was identified as the most potent inhibitor for both HSV-1 and HSV-2 thymidine kinases. nih.gov Generally, the HSV-2 enzyme showed greater sensitivity to certain compounds compared to the HSV-1 enzyme. nih.gov

| Substituent Feature | Effect on Inhibitory Potency | Relevant Parameter |

|---|---|---|

| Meta-substituent Hydrophobicity | Positive Correlation | π (pi value) |

| Para-substituent Hydrophobicity | Negative Correlation | π (pi value) |

| Para-substituent Resonance | Positive Correlation | R (Resonance parameter) |

| Meta-substituent Electron Withdrawal | Positive Correlation | σ (Sigma constant) |

Role as a Molecular Probe for Enzyme Structure and Function

Beyond its potential as a therapeutic agent, N2-phenyldeoxyguanosine serves as a valuable molecular probe for investigating the structure and function of herpes simplex virus thymidine kinase. nih.govacs.org Molecular probes are molecules used to study the properties of other molecules or structures. thno.org Because of its selective and competitive binding to the active site of the viral TK without being a substrate for phosphorylation, N2-phenyldeoxyguanosine and its analogs allow researchers to explore the architecture and catalytic mechanism of the enzyme. nih.govacs.org The detailed SAR studies further enhance its utility as a probe, as they help to map the binding pocket and understand the specific interactions that determine substrate and inhibitor binding. nih.gov

Interactions with Other Nucleotide-Metabolizing Enzymes

The interactions of N2-phenyldeoxyguanosine and its related compounds are not limited to thymidine kinase. Kinetic studies have revealed that N2-phenylguanines also inhibit thymidylate kinase (TMPK) activity that co-purifies with the HSV-1 TK. nih.gov This inhibition is competitive and occurs with Ki values identical to those for TK inhibition, suggesting that the viral TK and TMPK activities may share a common active site. nih.gov

Conversely, analogs of N2-phenyldeoxyguanosine have shown poor interaction with other key enzymes in nucleotide metabolism. For instance, the triphosphate form of N2-phenyl-9-(4-hydroxybutyl)guanine (HBPG), an analog of N2-phenyldeoxyguanosine, was found to be a poor inhibitor of HSV DNA polymerase. jmolbiochem.comnih.gov This indicates a degree of specificity for the thymidine and thymidylate kinase activities over the viral DNA polymerase, which is the ultimate target for many antiviral nucleoside analogs like acyclovir. jmolbiochem.com

Cellular Responses and Dna Repair Pathways Affecting N2 Substituted Deoxyguanosine Adducts

Role of Base Excision Repair (BER) in Adduct Processing

Base Excision Repair (BER) is a highly conserved pathway that primarily targets small, non-helix-distorting base lesions resulting from oxidation, alkylation, or deamination. nih.govwikipedia.org The process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgyoutube.com This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the original DNA sequence. nih.govyoutube.com

The BER pathway is generally responsible for the removal of smaller alkyl adducts at the N2 position of guanine (B1146940). However, the efficacy of BER is highly dependent on the size of the adduct. While DNA glycosylases can handle small modifications, bulkier adducts, such as the phenyl group in N2-phenyldeoxyguanosine, typically cause significant distortion to the DNA helix. embopress.orgfrontiersin.org Such distortions are not efficiently recognized or processed by most DNA glycosylases. frontiersin.org Therefore, BER is not considered the primary repair pathway for large N2-dG adducts like N2-phenyldeoxyguanosine. The repair of these bulkier lesions is predominantly handled by the Nucleotide Excision Repair (NER) pathway. embopress.org

Table 1: Key Proteins in the Base Excision Repair Pathway

| Protein Category | Examples | Function in BER |

|---|---|---|

| DNA Glycosylases | UNG, OGG1, NTHL1, MPG | Recognize and remove specific damaged or inappropriate bases. nih.govwikipedia.org |

| AP Endonuclease | APE1 | Cleaves the phosphodiester backbone at the AP site. wikipedia.org |

| DNA Polymerase | Pol β, Pol δ/ε | Fills the resulting gap with the correct nucleotide(s). nih.gov |

Nucleotide Excision Repair (NER) Mechanisms for Bulky Adducts

Nucleotide Excision Repair (NER) is the most versatile DNA repair pathway, tasked with removing a wide array of bulky, helix-distorting lesions. encyclopedia.pub These include UV-induced photoproducts and adducts from chemical carcinogens. encyclopedia.pubkegg.jp The N2-phenyldeoxyguanosine adduct, due to the bulky nature of the phenyl group, is expected to cause significant helical distortion, making it a prime substrate for the NER pathway. symmes.fr

The NER process involves the recognition of the lesion, unwinding of the DNA around the damage, incision of the damaged strand on both sides of the lesion, excision of the oligonucleotide containing the adduct, and finally, synthesis of a new DNA strand using the undamaged strand as a template. encyclopedia.pubkegg.jp In humans, this process requires at least 30 different proteins. nih.gov

There are two sub-pathways of NER:

Global Genome NER (GG-NER): This pathway surveys the entire genome for bulky lesions. The initial damage recognition is carried out by the XPC-HR23B complex. kegg.jp

Transcription-Coupled NER (TC-NER): This pathway specifically repairs lesions on the transcribed strand of actively expressed genes, where a stalled RNA polymerase II signals the recruitment of the repair machinery. kegg.jp

Studies on other bulky N2-dG adducts, such as those derived from benzo[a]pyrene (B130552) (N2-BPDE-dG) or the large ADP-ribose group (N2-ADPR-dG), have confirmed the involvement of NER in their removal. mdpi.comnih.gov For instance, the XPA protein, a critical component of NER that verifies the damage, has been shown to preferentially bind to DNA containing N2-ADPR-dG. mdpi.com Deficiencies in NER, as seen in the genetic disorder xeroderma pigmentosum, lead to a failure to remove such bulky lesions, highlighting the central role of this pathway. nih.gov

Mismatch Repair (MMR) System Involvement

The DNA Mismatch Repair (MMR) system is a post-replicative repair process that corrects errors made during DNA replication, such as base-base mismatches and small insertion-deletion loops. frontiersin.orgeur.nl The core of the MMR machinery in humans involves heterodimers of MutS homologs (MSH2-MSH6 or MSH2-MSH3) for mismatch recognition and MutL homologs (MLH1-PMS2) for coordinating the subsequent steps of excision and resynthesis. frontiersin.orgreactome.org

The primary function of MMR is to ensure the fidelity of DNA replication. uni-giessen.de While the system recognizes distortions in the DNA helix caused by mispaired bases, its role in the direct repair of bulky chemical adducts like N2-phenyldeoxyguanosine is not well-established. eur.nl The MMR machinery is specialized for correcting replication errors on the newly synthesized strand and is generally not considered a primary pathway for the removal of DNA adducts formed by genotoxic agents. uni-giessen.de The repair of such lesions is typically managed by the BER and NER pathways.

Translesion Synthesis (TLS) Pathways as Damage Tolerance Mechanisms

When a DNA replication fork encounters a lesion like N2-phenyldeoxyguanosine that has not been repaired, the replicative polymerase stalls. researchgate.net To prevent the collapse of the replication fork and potential cell death, cells activate a damage tolerance mechanism known as Translesion Synthesis (TLS). nih.govnih.gov TLS employs specialized, low-fidelity DNA polymerases that can replicate across the damaged template. nih.govnih.gov

Several TLS polymerases have been implicated in the bypass of bulky N2-dG adducts, which are structurally similar to N2-phenyldeoxyguanosine.

Polymerase kappa (Pol κ): This Y-family polymerase is particularly adept at bypassing bulky adducts located in the minor groove of DNA, such as N2-dG adducts. nih.gov Studies have shown that Pol κ can efficiently and accurately bypass N2-dG adducts derived from benzo[a]pyrene (BPDE), methyleugenol, and estragole. researchgate.netnih.govjmordoh.com.ar It is also involved in the cellular removal of some N2-alkyl-dG adducts. nih.gov

Polymerase eta (Pol η): Pol η has also been shown to participate in the error-free bypass of certain N2-dG adducts, working alongside Pol κ. researchgate.net It is a versatile TLS polymerase involved in bypassing various types of DNA damage. nih.gov

Polymerase zeta (Pol ζ): Pol ζ often works in conjunction with other TLS polymerases, acting as an extender that continues DNA synthesis after another polymerase has inserted a nucleotide opposite the lesion. nih.gov It has been implicated in both error-free and error-prone bypass of various adducts. nih.gov

The choice of TLS polymerase and the accuracy of the bypass (error-free vs. error-prone) are crucial determinants of the mutagenic potential of the N2-phenyldeoxyguanosine adduct. nih.gov

Table 2: Translesion Synthesis Polymerases Involved in Bypassing N2-dG Adducts

| TLS Polymerase | Family | Role in Bypassing N2-dG Adducts | Fidelity |

|---|---|---|---|

| Pol κ (kappa) | Y-Family | Efficiently bypasses bulky minor groove adducts like N2-BPDE-dG and N2-methyleugenol-dG. researchgate.netnih.govjmordoh.com.ar | Generally error-free for these adducts. researchgate.net |

| Pol η (eta) | Y-Family | Participates in the bypass of N2-dG adducts from methyleugenol and estragole. researchgate.net | Error-free for these adducts. researchgate.net |

| Pol ζ (zeta) | B-Family | Acts as an extender polymerase after insertion by another TLS polymerase. Involved in both accurate and mutagenic TLS. nih.gov | Can be error-prone or error-free depending on the lesion and polymerase partner. nih.gov |

Influence on DNA Damage Response Signaling

The presence of a bulky DNA adduct like N2-phenyldeoxyguanosine can trigger a complex signaling network known as the DNA Damage Response (DDR). mdc-berlin.de This network coordinates cell cycle progression with DNA repair and can ultimately determine the fate of the cell (e.g., survival, apoptosis, or senescence). mdpi.com

The primary trigger for the DDR in the context of N2-phenyldeoxyguanosine is the stalling of the DNA replication fork. researchgate.net Stalled forks expose regions of single-stranded DNA (ssDNA), which are coated by Replication Protein A (RPA). This structure acts as a platform to recruit and activate the master DDR kinase, ATR (Ataxia Telangiectasia and Rad3-related). embopress.org

Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1). mdpi.comembopress.org This ATR-CHK1 signaling axis leads to several critical cellular responses:

Cell Cycle Checkpoint Activation: The DDR temporarily halts the cell cycle, typically at the G2/M checkpoint, to provide time for DNA repair before the cell attempts to divide. embopress.orgsigmaaldrich.com This prevents the propagation of damaged DNA to daughter cells.

Replication Fork Stabilization: The DDR helps to stabilize the stalled replication fork, preventing its collapse into more dangerous structures like double-strand breaks. embopress.org

Recruitment of Repair Factors: The DDR signaling cascade facilitates the recruitment of DNA repair proteins, such as those from the NER and TLS pathways, to the site of damage. embopress.org

Transcriptional Activation: DDR can activate transcription factors like p53 and NF-κB, which regulate genes involved in DNA repair, cell cycle arrest, and apoptosis. mdc-berlin.de

In essence, the DDR acts as a master regulator, sensing the presence of lesions like N2-phenyldeoxyguanosine and orchestrating a comprehensive cellular response to maintain genome stability. mdc-berlin.de

Table of Mentioned Compounds

| Compound Name |

|---|

| N2-phenyldeoxyguanosine |

| Deoxyguanosine (dG) |

| Benzo[a]pyrene |

| Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) |

| N2-(10-deoxybenzo[a]pyren-7-yl)-deoxyguanosine (N2-BPDE-dG) |

| Methyleugenol |

| Estragole |

| N2-ADPR-deoxyguanosine (N2-ADPR-dG) |

| N2-n-butyl-deoxyguanosine (N2-nBu-dG) |

| Uracil |

| Adenine |

| Guanine |

| Cytosine |

| Thymine |

Advanced Analytical Methodologies for Research on N2 Phenyldeoxyguanosine and Analogs

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become an indispensable tool for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information. When coupled with liquid chromatography (LC) for online separation, MS-based methods offer robust platforms for detecting adducts like N2-phenyldeoxyguanosine in complex biological matrices.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a cornerstone technique for analyzing non-volatile and thermally unstable molecules like DNA adducts. nih.gov The process begins with the separation of components in a sample digest using high-performance liquid chromatography (HPLC). mdpi.com The eluent from the LC column is then introduced into the electrospray ionization (ESI) source. ESI is a soft ionization method that generates charged droplets, which then evaporate to produce intact, protonated molecular ions ([M+H]⁺) of the analytes with minimal fragmentation. libretexts.org This is particularly advantageous for biological macromolecules and their adducts. libretexts.org

These ions are subsequently guided into a tandem mass spectrometer, such as a triple quadrupole (TQ) or a quadrupole time-of-flight (Q-TOF) instrument. mdpi.comlibretexts.org In the first stage (MS1), an ion corresponding to the presumed mass of N2-phenyldeoxyguanosine is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). mdpi.com This process, known as selected reaction monitoring (SRM) in TQ instruments, provides a high degree of specificity and is widely used for quantifying DNA adducts. nih.gov The presence of adducts and their precursors in DNA reacted with various agents has been confirmed using LC-ESI-MS/MS. nih.gov

For enhanced sensitivity, particularly when sample amounts are limited, nanoelectrospray ionization (NSI) is employed. NSI, or nanospray, operates at much lower flow rates (nL/min) than conventional ESI, resulting in smaller initial droplets and improved ionization efficiency. pnnl.gov This leads to a significant increase in signal intensity, making it ideal for trace analysis. d-nb.info

Coupling LC-NSI with high-resolution mass spectrometry (HRMS), often using an Orbitrap or Fourier transform ion cyclotron resonance (FTICR) analyzer, allows for the determination of molecular formulas with high accuracy (mass error < ± 5 ppm). mdpi.comnih.gov This capability is crucial for distinguishing the target adduct from isobaric interferences in a complex biological sample. nih.gov

Parallel Reaction Monitoring (PRM) is a targeted quantification mode performed on high-resolution instruments. nih.gov Unlike SRM on a triple quadrupole, PRM involves isolating the precursor ion and then acquiring a full, high-resolution mass spectrum of all its product ions. nih.gov This provides not only quantification but also confident identification based on the accurate mass of the fragment ions. A highly sensitive and accurate LC-NSI-HRMS/MS-PRM method was developed for the analysis of 7-Phenylguanine, an adduct of benzene (B151609) oxide, demonstrating the power of this technique for similar phenyl-DNA adducts. nih.gov

Accurate quantification of DNA adducts is essential for dose-response studies and biomarker validation. The gold standard for quantification in mass spectrometry is the stable isotope dilution method. nih.gov This involves synthesizing an analog of N2-phenyldeoxyguanosine that is labeled with stable isotopes (e.g., ¹³C, ¹⁵N) to be used as an internal standard. nih.govnih.gov This standard is added to the sample at the beginning of the preparation process and co-elutes with the native adduct, correcting for variations in sample recovery and ionization efficiency. nih.gov

The sensitivity of modern mass spectrometers allows for the detection of DNA adducts at exceptionally low levels. The limit of detection (LOD) is the lowest quantity of a substance that can be distinguished from background noise, while the limit of quantitation (LOQ) is the lowest amount that can be measured with acceptable precision and accuracy. hpst.czchromatographyonline.com For DNA adduct analysis using advanced MS techniques, detection limits in the attomole (10⁻¹⁸ mol) to femtomole (10⁻¹⁵ mol) range are achievable. nih.govnih.gov For example, an LC-ESI/MS/MSn method for the dG-C8-PhIP adduct reported an LOD of less than 50 femtograms (100 amol). nih.gov An LC-NSI-HRMS/MS method for various smoking-related adducts achieved an LOQ of 5 fmol/μmol dGuo. nih.gov

| Analytical Method | Analyte/Adduct | Detection/Quantitation Limit | Reference |

|---|---|---|---|

| LC-ESI/MS/MSn | dG-C8-PhIP | < 50 fg (100 amol) LOD | nih.gov |

| LC-NSI-HRMS/MS | γ-OH-Acr-dGuo | 5 fmol/μmol dGuo LOQ | nih.gov |

| ³²P-Postlabeling | N²-Acetyl-2'-deoxyguanosine | 3 adducts per 10⁸ nucleotides (LOD) | nih.gov |

| ³²P-Postlabeling | 2-Hexenal adducts | 3 adducts per 10⁸ nucleotides (LOD) | nih.gov |

| EESI-TOF MS | Atmospheric Compounds | 1 to 10 ng m⁻³ (LOD) | copernicus.org |

³²P-Postlabeling Assays

Before the widespread adoption of mass spectrometry, the ³²P-postlabeling assay was the most sensitive method for detecting unknown DNA adducts. nih.gov This ultrasensitive technique can detect adducts at frequencies as low as one in 10¹⁰ nucleotides. nih.gov The method involves four main steps:

Enzymatic digestion of DNA containing the adduct to normal and adducted nucleoside 3'-monophosphates. nih.gov

Enrichment of the adducts, often by using nuclease P1, which dephosphorylates normal nucleotides more efficiently than bulky adducted ones, or by butanol extraction. nih.govnih.gov

Labeling of the adducted nucleotides by transferring a radioactive ³²P-phosphate from [γ-³²P]ATP using T4 polynucleotide kinase. nih.gov

Separation of the ³²P-labeled adducts by multidimensional thin-layer chromatography (TLC) or HPLC, followed by detection and quantification via their radioactive decay. nih.gov

This assay has been successfully applied to detect a wide variety of DNA adducts. nih.govnih.govnih.gov For instance, it was used to analyze the formation of N2-acetyl-2'-deoxyguanosine in DNA treated with methylglyoxal (B44143) and hydrogen peroxide. nih.gov While extremely sensitive, the method is labor-intensive, can suffer from incomplete recovery of some adducts, and does not directly provide structural information in the way that mass spectrometry does.

Spectroscopic and Chromatographic Characterization in Research Settings

In a research setting, the full characterization of a compound like N2-phenyldeoxyguanosine involves a combination of chromatographic and spectroscopic techniques. nih.govmdpi.com High-performance liquid chromatography (HPLC) is typically the first step, used to purify the compound from a reaction mixture or biological extract. spectroscopyonline.com The retention time in chromatography provides an initial identifying characteristic.

Once isolated, mass spectrometry provides the molecular weight from the parent ion and structural clues from its fragmentation pattern. mdpi.com High-resolution mass spectrometry can yield an exact mass, allowing for the determination of the elemental formula. nih.gov

For complete, unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often required. NMR provides detailed information about the chemical environment of each atom (specifically ¹H, ¹³C, ¹⁵N) in the molecule, allowing for the definitive mapping of its structure, including the site of the phenyl group attachment on the deoxyguanosine moiety. This comprehensive characterization is essential for confirming the identity of synthesized standards and adducts isolated from biological systems. nih.gov

Challenges in Trace Adduct Detection and Artifact Prevention

A significant challenge in the analysis of DNA adducts is their extremely low concentration in biological samples, which pushes the limits of instrument sensitivity. ucl.ac.ukmit.edu Detecting these trace amounts requires minimizing background noise and matrix effects, where other components in the sample interfere with the ionization and detection of the target analyte. hpst.cz

Another major challenge is the prevention of artifactual adduct formation during sample preparation and analysis. nih.gov For example, some aldehydes present in samples or generated during workup can react with DNA bases, creating adducts that were not originally present in vivo. nih.gov To mitigate this, strategies such as adding trapping agents like glutathione (B108866) during DNA isolation have been employed to prevent unwanted reactions. nih.gov Careful optimization of hydrolysis conditions, such as using neutral thermal hydrolysis instead of acid hydrolysis, can also improve adduct recovery and produce cleaner analytical signals. nih.gov Ensuring the purity of solvents and reagents and including appropriate negative controls are crucial steps to prevent the reporting of false-positive results. nih.gov

Computational and Theoretical Approaches to N2 Phenyldeoxyguanosine Studies

Molecular Docking and Dynamics Simulations of DNA-Adduct Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules and biological targets. uleth.ca In the context of N2-Phenyldeoxyguanosine, these methods can be employed to understand how the presence of the phenyl group at the N2 position of guanine (B1146940) affects the structure and dynamics of DNA.

Molecular Docking is used to predict the preferred orientation of a ligand when it binds to a receptor. For N2-PhD-G as a DNA adduct, docking studies can reveal how the phenyl group positions itself within the DNA duplex. The process involves generating a multitude of possible binding poses and scoring them based on energetic favorability. frontiersin.org Studies on other bulky N2-dG adducts have shown that the adduct can reside in either the major or minor groove of the DNA, or even intercalate between base pairs. frontiersin.orgrcsb.org The specific conformation is influenced by factors such as the size and shape of the adduct and the local DNA sequence. nih.gov For N2-PhD-G, docking could predict whether the phenyl ring prefers the relatively wider major groove or the narrower minor groove, and how this positioning might disrupt normal base pairing.

Molecular Dynamics (MD) Simulations provide a dynamic view of the behavior of molecules over time. nih.gov Starting from a docked or modeled structure, an MD simulation calculates the forces between atoms and uses them to predict their movements, offering insights into the conformational flexibility and stability of the DNA-adduct complex. nih.gov For a DNA duplex containing N2-PhD-G, MD simulations can reveal:

Structural Distortions: The extent to which the phenyl group perturbs the local and global DNA helical parameters, such as base pair stepping, slide, roll, and twist. Studies on other bulky adducts have shown that such distortions can be significant and are crucial for recognition by DNA repair enzymes. nih.govnih.gov

Conformational Preferences: The dynamic equilibrium between different conformations, such as the adduct residing in the major versus the minor groove, or the rotation of the modified guanine base from the typical anti to a syn conformation. nih.gov

While specific MD simulation studies on N2-PhD-G adducts are not widely published, research on structurally similar bulky N2-dG adducts, such as those derived from environmental carcinogens, provides a framework for how such studies would be conducted and the types of insights they would yield. nih.govnih.gov These studies often employ force fields like AMBER or GROMOS and can be run for nanoseconds to microseconds to capture relevant biological motions. nih.govoup.com

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation of an N2-PhD-G-DNA Adduct

| Parameter | Unmodified DNA | N2-PhD-G Modified DNA (Hypothetical) | Significance |

| Average Helical Twist | ~34.0° | ~32.5° | Indicates a slight unwinding of the DNA helix at the adduct site. |

| Major Groove Width | ~11.6 Å | ~13.0 Å (at adduct site) | Suggests the phenyl group may reside in the major groove, causing it to widen. |

| Minor Groove Width | ~5.7 Å | ~5.5 Å (at adduct site) | Minimal change, suggesting less preference for the minor groove. |

| Root Mean Square Deviation (RMSD) of Adduct | N/A | High | Indicates significant flexibility and movement of the phenyl group within the DNA structure. |

| Number of Water Molecules in Major Groove | ~10-15 | ~5-8 | The bulky phenyl group may displace ordered water molecules. |

This table is illustrative and based on findings from studies on other bulky DNA adducts.

Quantum Mechanical Calculations of Reactivity and Stability

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for understanding the electronic structure, stability, and chemical reactivity of molecules like N2-Phenyldeoxyguanosine. biorxiv.org These calculations provide fundamental insights that are not accessible through classical molecular mechanics methods.

One of the key findings for N2-PhD-G is its ability to modulate the chemical properties of deoxyguanosine, particularly towards one-electron oxidation. nih.gov This suggests that N2-PhD-G can act as an antioxidant, protecting DNA from oxidative damage. QM calculations are pivotal in elucidating the mechanisms behind this antioxidant activity. Key parameters calculated using QM methods include:

Bond Dissociation Enthalpy (BDE): This parameter is crucial for assessing the antioxidant activity of phenolic compounds via the hydrogen atom transfer (HAT) mechanism. For N2-PhD-G, the relevant BDE would be for the N-H bond of the exocyclic amino group. A lower BDE indicates that the hydrogen atom can be more easily donated to a radical species, thereby neutralizing it.

Ionization Potential (IP): The IP is the energy required to remove an electron from a molecule and is a key indicator of the propensity for a molecule to undergo single electron transfer (SET), another important antioxidant mechanism. A lower IP for N2-PhD-G compared to deoxyguanosine would suggest it is more easily oxidized, allowing it to sacrificially protect the rest of the DNA from oxidative damage.

Proton Dissociation Enthalpy (PDE): This parameter is relevant in polar solvents and relates to the sequential proton-loss electron-transfer (SPLET) mechanism.

Electron Transfer Enthalpy (ETE): This is another descriptor for the electron-donating capacity of a molecule.

Table 2: Calculated Quantum Mechanical Properties Related to Antioxidant Activity (Illustrative Values)

| Compound | Bond Dissociation Enthalpy (N-H, kcal/mol) | Ionization Potential (eV) | Antioxidant Potential |

| Deoxyguanosine | Higher | Higher | Lower |

| N2-Phenyldeoxyguanosine | Lower | Lower | Higher |

This table illustrates the expected trends based on the known antioxidant properties of phenolic compounds and the reported behavior of N2-PhD-G. Actual values would be obtained from specific DFT calculations.

Furthermore, QM calculations can be used to study the stability of the N2-PhD-G adduct itself and its radical cation. By suppressing the decomposition of the guanine radical cation, N2-PhD-G can function as an intrinsic antioxidant for duplex DNA. nih.gov DFT can also be used to calculate the distribution of electron density and spin density in the radical cation, providing a detailed picture of how the phenyl group stabilizes the radical and prevents its degradation.

Structure-Function Prediction Modeling

Structure-function prediction modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict the activity of new, untested compounds.

For N2-Phenyldeoxyguanosine and its analogues, QSAR studies have been particularly insightful in the context of their antiviral activity. N2-phenylguanines have been identified as inhibitors of herpes simplex virus (HSV) thymidine (B127349) kinase (TK). nih.gov A QSAR study on a series of N2-(substituted)-phenylguanines revealed important structural requirements for their inhibitory activity against HSV-1 TK and HSV-2 TK. nih.gov

The study found that the activity of these compounds is influenced by different factors for the two types of viral enzymes. For instance, the activity of meta-substituted derivatives against HSV-2 TK was found to be influenced by a steric effect, which was not observed for HSV-1 TK. nih.gov This difference was attributed to a single amino acid variation in the active site of the two enzymes (Isoleucine in HSV-1 TK vs. Leucine in HSV-2 TK at position 97). nih.gov

QSAR models are typically developed using statistical methods like multiple linear regression or more advanced machine learning algorithms. The models are expressed as equations that relate biological activity (often as pIC50, the negative logarithm of the half-maximal inhibitory concentration) to various descriptors.

Table 3: Example of a QSAR Model for N2-Phenylguanine Derivatives against HSV-1 TK

| Descriptor | Coefficient | Description | Implication for Activity |

| logP | +0.5 | Logarithm of the octanol-water partition coefficient | Increased lipophilicity is favorable. |

| MR_para | -0.2 | Molar refractivity of the para-substituent | Bulky substituents at the para position are unfavorable. |

| σ_meta | +1.2 | Hammett constant for the meta-substituent | Electron-withdrawing groups at the meta position are favorable. |

| (Constant) | +4.5 | Intercept of the regression equation | Baseline activity. |

Model Equation Example: pIC50 = 4.5 + 0.5logP - 0.2MR_para + 1.2*σ_meta This table and equation are illustrative, based on the findings of QSAR studies on N2-phenylguanine derivatives. nih.govnih.gov

Such predictive models are powerful tools in drug discovery, allowing for the virtual screening of large compound libraries to identify new potential inhibitors and for the rational design of more potent analogues by modifying the chemical structure to optimize the key descriptors. nih.gov

Future Research Directions and Emerging Paradigms

Elucidation of Novel Biological Roles

While the role of N2-Ph-dG as a DNA lesion that can lead to mutations is established, future research is poised to uncover novel biological functions that extend beyond this canonical view. The traditional paradigm of DNA adducts solely as markers of damage is being challenged by evidence suggesting more nuanced roles in cellular processes.

One of the most intriguing new avenues of investigation is the potential for N2-Ph-dG to act as an intrinsic antioxidant. Research has shown that the substitution of the exocyclic amino group of deoxyguanosine, as is the case with N2-Ph-dG, can modulate the chemical properties of the nucleoside, making it a potential sink for oxidative damage and thereby protecting the surrounding DNA from one-electron oxidation. nih.gov This suggests a paradigm shift where, under certain conditions, the formation of this adduct could be a protective mechanism rather than a purely deleterious event.

Furthermore, the presence of bulky adducts like N2-Ph-dG in the minor groove of DNA can have significant biological consequences beyond simple mutagenesis. These adducts can interfere with fundamental cellular processes such as transcription. nih.govresearchgate.net The presence of an N2-Ph-dG adduct could act as a roadblock for RNA polymerase, leading to transcriptional interference, which in turn could have downstream effects on gene expression and cellular function. nih.govresearchgate.net Future studies will likely focus on dissecting the specific contexts in which N2-Ph-dG formation leads to transcriptional changes and the functional consequences of these alterations.

The potential for N2-Ph-dG and other N2-aryl adducts to serve as biomarkers is another area of active research. While N2-ethyldeoxyguanosine has been investigated as a potential biomarker for alcohol consumption, the analogous role for N2-Ph-dG in relation to exposure to specific environmental or industrial phenylating agents is an area ripe for exploration. scilit.com

| Potential Novel Role | Investigated Mechanism | Potential Impact |

| Intrinsic Antioxidant | Modulation of the oxidation-reduction potential of deoxyguanosine. nih.gov | Protection of neighboring DNA from oxidative damage. |

| Transcriptional Regulator | Steric hindrance of RNA polymerase progression. nih.govresearchgate.net | Alteration of gene expression patterns. |

| Biomarker of Exposure | Formation upon exposure to specific phenylating agents. | Development of new tools for environmental and occupational health monitoring. scilit.com |

Development of Advanced Methodologies for Mechanistic Studies

A deeper understanding of the biological roles of N2-Ph-dG is intrinsically linked to the development of more sophisticated analytical techniques. The field of DNA adduct analysis is rapidly evolving, moving beyond simple quantification to provide more detailed mechanistic insights.

Mass spectrometry (MS) remains a cornerstone of DNA adduct analysis, with ongoing advancements enhancing its sensitivity and specificity. nih.gov The development of "DNA adductomics," the global analysis of all DNA adducts in a given sample, is a particularly promising frontier. scilit.comnih.govdntb.gov.ua This untargeted approach, powered by high-resolution mass spectrometry (HRMS), has the potential to uncover novel adducts and provide a more holistic view of the DNA damage landscape. researchgate.net Future refinements in MS-based techniques will likely focus on improving the detection of low-abundance adducts like N2-Ph-dG and on developing methods for the simultaneous analysis of multiple adduct types. nih.gov

Nanopore sequencing is an emerging technology with the potential to revolutionize the study of DNA adducts. researchgate.net Unlike traditional sequencing methods that rely on amplification, nanopore sequencing analyzes single DNA molecules, offering the possibility of directly identifying and mapping the location of adducts within the genome. researchgate.net This technology could provide unprecedented insights into the sequence context-dependent formation and repair of N2-Ph-dG, as well as its impact on DNA replication and transcription at the single-molecule level.

| Methodology | Application in N2-Ph-dG Research | Future Developments |

| High-Resolution Mass Spectrometry (HRMS) | Untargeted "DNA adductomics" to identify and quantify N2-Ph-dG and other adducts. researchgate.netscilit.comnih.govdntb.gov.ua | Increased sensitivity for low-abundance adducts and improved multiplexing capabilities. nih.gov |

| Nanopore Sequencing | Direct, real-time detection and mapping of N2-Ph-dG on single DNA molecules. researchgate.net | Enhanced accuracy in adduct identification and integration with other sequencing data. |

Comparative Analysis with Other DNA Modifications

To fully appreciate the unique biological significance of N2-Ph-dG, it is crucial to compare its properties with those of other well-characterized DNA modifications. Such comparative analyses can highlight the specific structural and functional consequences of different types of DNA damage.

A key comparator is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) , one of the most common and extensively studied oxidative DNA lesions. researchgate.netnih.gov While both N2-Ph-dG and 8-oxo-dG are modifications of guanine (B1146940), they differ significantly in their chemical nature, formation, and biological consequences. 8-oxo-dG is a product of reactive oxygen species and is known to be highly mutagenic, primarily inducing G to T transversions. researchgate.netnih.gov In contrast, the mutagenic signature of N2-Ph-dG is likely to be different due to its bulky nature and its location in the minor groove. Comparative studies have shown that even within the same class of adducts, such as N2-alkyl-dG lesions, the size of the alkyl group can significantly influence the efficiency and fidelity of DNA replication. scilit.com

Future research will likely involve detailed comparisons of the following aspects:

Mutational Spectra: Elucidating the specific types of mutations induced by N2-Ph-dG in various sequence contexts and comparing them to the well-defined mutational signature of 8-oxo-dG. nih.gov

DNA Repair Pathways: Investigating which DNA repair pathways are responsible for recognizing and removing N2-Ph-dG and how this compares to the repair of 8-oxo-dG, which is primarily handled by the base excision repair (BER) pathway. nih.govresearchgate.netnih.govnih.gov

Structural Impact on DNA: Using techniques like NMR and X-ray crystallography to determine the precise structural perturbations induced by N2-Ph-dG in the DNA double helix and comparing them to the known structural changes caused by 8-oxo-dG.

| Adduct | Formation | Primary Mutagenic Signature | Primary Repair Pathway |

| N2-Phenyldeoxyguanosine | Reaction with phenylating agents | To be fully elucidated | Likely Nucleotide Excision Repair (NER) |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | Oxidative damage by reactive oxygen species | G to T transversions researchgate.netnih.gov | Base Excision Repair (BER) researchgate.net |

Integration of Multi-Omics Data in Adductomics Research

The future of N2-Ph-dG research, and indeed the entire field of toxicology, lies in the integration of multiple "omics" data streams. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net An "adductomics" approach, focused solely on the catalogue of DNA adducts, provides only a partial picture. To understand the true biological impact of N2-Ph-dG, it is essential to integrate adductomics data with information from other omics layers, including transcriptomics, proteomics, and metabolomics. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net

This integrated approach, often referred to as multi-omics , can provide a systems-level understanding of the cellular response to N2-Ph-dG formation. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net For example, by combining adductomics data with transcriptomic data, researchers can identify changes in gene expression that are correlated with the presence of N2-Ph-dG. This could reveal the activation of specific DNA repair pathways or stress response networks. Similarly, integrating proteomics data could identify changes in the levels of proteins involved in DNA repair, cell cycle control, or apoptosis.

Future research in this area will focus on:

Developing computational tools and statistical methods for the effective integration and analysis of large, multi-omics datasets.

Identifying multi-omics signatures that can serve as more robust biomarkers of exposure and disease risk than any single omics measurement alone.

Constructing comprehensive models of the cellular pathways that are perturbed by the formation of N2-Ph-dG, from the initial adduction event to the ultimate biological outcome.

The integration of multi-omics data holds the promise of moving beyond a simple cause-and-effect understanding of DNA damage to a more nuanced and predictive model of how cells respond to and are affected by adducts like N2-Ph-dG. researchgate.netnih.govnih.govnih.govnih.govresearchgate.net

The study of N2-Phenyldeoxyguanosine is at a pivotal juncture. While its role as a DNA adduct with mutagenic potential remains a key area of investigation, the future of research in this field is expanding to embrace a more holistic and systems-level perspective. By exploring novel biological roles, leveraging advanced analytical methodologies, conducting rigorous comparative analyses, and integrating multi-omics data, scientists are poised to uncover the multifaceted nature of this chemical compound and its broader implications for human health and disease.

Q & A

Q. How should researchers handle outliers in datasets measuring N2-Phenyldeoxyguanosine’s enzymatic inhibition?

- Methodological Answer: Apply Grubbs’ test () to identify outliers. Investigate technical errors (e.g., pipetting inaccuracies) or biological variability (e.g., enzyme lot differences). Exclude outliers only with justification and document transparently in supplementary materials .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving N2-Phenyldeoxyguanosine in animal models of HSV infection?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC) and ensure humane endpoints (e.g., weight loss >20% as euthanasia criterion). Use blinding and randomization to reduce bias .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.